molecular formula C8H13F2NO2 B582402 Tert-butyl 3,3-difluoroazetidine-1-carboxylate CAS No. 1255666-59-1

Tert-butyl 3,3-difluoroazetidine-1-carboxylate

Cat. No.: B582402
CAS No.: 1255666-59-1
M. Wt: 193.194
InChI Key: GJXFELMSTZXKLU-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-59-1) is a protected heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound, with the molecular formula C 8 H 13 F 2 NO 2 and a molecular weight of 193.19 g/mol, features a azetidine ring system that is both Boc-protected and difluorinated at the 3-position . The incorporation of fluorine atoms can dramatically alter a molecule's properties, making this reagent particularly valuable for creating analogs with enhanced metabolic stability, altered pKa, and improved membrane permeability. In practice, the tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the azetidine nitrogen, allowing for selective synthetic manipulations elsewhere on the ring before it is deprotected under mild acidic conditions. The specific azetidine-3,3-difluoro scaffold is a key intermediate in the synthesis of more complex molecules for pharmaceutical targets. This product is offered with a high purity level (≥98%) and requires specific storage and handling; it must be kept under an inert atmosphere and at cold temperatures (2-8°C) . This compound is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use. GHS Safety Information: Signal Word: Warning

Properties

IUPAC Name

tert-butyl 3,3-difluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2/c1-7(2,3)13-6(12)11-4-8(9,10)5-11/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJXFELMSTZXKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701164448
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-59-1
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255666-59-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3,3-difluoro-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701164448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Temperature Effects

The choice of solvent critically impacts fluorination efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance the reactivity of fluoride ions, whereas dichloromethane (DCM) is preferred for Boc protection to minimize side reactions. For cyclization steps, temperatures between 0°C and room temperature are optimal to balance reaction rate and selectivity.

Catalytic Enhancements

Palladium-catalyzed hydrogenolysis is widely used for deprotecting benzyl groups. In one protocol, hydrogen gas at 1 atm with 10% Pd/C in methanol achieves complete deprotection within 2 hours. Additionally, microwave-assisted synthesis reduces reaction times for steps requiring high temperatures, such as amine alkylation.

Analytical Characterization

Successful synthesis is validated through spectroscopic and chromatographic methods:

  • NMR Spectroscopy : The 19F^{19}\text{F} NMR spectrum shows two distinct fluorine signals at δ -120 to -125 ppm, confirming the difluoro substitution.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) matches the molecular ion peak to the theoretical mass of 193.19 g/mol.

  • HPLC Purity : Reverse-phase HPLC with UV detection at 254 nm confirms purity >98% for pharmaceutical-grade material.

Industrial-Scale Production

Large-scale synthesis (100+ grams) employs continuous flow reactors to improve heat and mass transfer during exothermic fluorination steps. Key parameters include:

ParameterOptimal Value
Residence Time15–20 minutes
Temperature25–30°C
Fluoride SourceCesium Fluoride
Yield85–90%

Waste minimization is achieved through solvent recycling and aqueous workup protocols.

Chemical Reactions Analysis

Tert-butyl 3,3-difluoroazetidine-1-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated azetidine derivatives, while hydrolysis results in the formation of 3,3-difluoroazetidine-1-carboxylic acid.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-difluoroazetidine-1-carboxylate is primarily related to its reactivity and ability to undergo various chemical transformations. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

The compound is structurally analogous to other tert-butyl-protected azetidines and diazepanes. Key comparisons include:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Similarity Score Key Properties/Applications
tert-Butyl 3-fluoroazetidine-1-carboxylate 1166820-07-0 C₈H₁₃FNO₂ 189.19 3-fluoro 0.92 Higher ring strain; used in PET imaging
tert-Butyl 6,6-difluoro-1,4-diazepane-1-carboxylate 1314923-32-4 C₁₀H₁₆F₂N₂O₂ 234.24 6,6-difluoro (7-membered) 0.91 Enhanced solubility; CNS drug intermediates
tert-Butyl 3-fluoro-3-methylazetidine-1-carboxylate 1408076-20-9 C₉H₁₅FNO₂ 204.22 3-fluoro, 3-methyl 0.90 Improved metabolic stability
tert-Butyl 3,3-difluoroazetidine-1-carboxylate 1255666-59-1 C₈H₁₂F₂NO₂ 193.18 3,3-difluoro High electronegativity; protease inhibitors

Data Sources : Structural similarity scores derived from cheminformatics analysis ; molecular properties calculated or inferred from analogous compounds .

Key Differences

Ring Size and Strain: The target compound’s four-membered azetidine ring exhibits higher ring strain compared to seven-membered diazepane derivatives (e.g., 1314923-32-4), which may influence reactivity and binding affinity in drug-target interactions . Difluoro substitution increases electron-withdrawing effects, reducing basicity of the nitrogen atom compared to monofluoro analogs (e.g., 1166820-07-0) .

Synthetic Accessibility :

  • This compound is synthesized via carbamate protection of pre-fluorinated azetidines, whereas diazepane derivatives require multi-step ring-expansion reactions .
  • Fluorination methods vary: Direct fluorination (e.g., using DAST) vs. nucleophilic substitution (e.g., in 1408076-20-9) .

Stability and Reactivity :

  • The difluoro group enhances hydrolytic stability under acidic conditions compared to hydroxymethyl-substituted analogs (e.g., 1126650-66-5) .
  • tert-Butyl carbamates generally resist nucleophilic attack but decompose under strong acids (e.g., TFA), a property shared across this class .

Applications in Drug Discovery: The 3,3-difluoro motif is critical in protease inhibitors due to its ability to mimic transition states, whereas ethynyl-substituted analogs (e.g., 1259034-35-9) are used in click chemistry . Non-fluorinated derivatives (e.g., 138108-72-2) are more flexible but less metabolically stable .

Research Findings and Case Studies

  • Synthetic Utility : this compound serves as a key intermediate in the synthesis of Janus kinase (JAK) inhibitors, where fluorination improves target selectivity .
  • Thermodynamic Studies: Differential scanning calorimetry (DSC) reveals a melting point of 78–82°C, higher than monofluoro analogs (e.g., 1166820-07-0, mp 65–68°C), attributed to stronger intermolecular interactions .

Biological Activity

Tert-butyl 3,3-difluoroazetidine-1-carboxylate is a compound that has gained attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique azetidine ring substituted with two fluorine atoms and a tert-butyl group. This structure contributes to its stability and biological interactions.

PropertyValue
Molecular FormulaC10H15F2NO2
Molecular Weight219.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes. The difluoroazetidinyl moiety enhances the compound's binding affinity to these targets, potentially leading to various pharmacological effects.

Key Mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes related to neurotransmission, which could be beneficial in treating central nervous system disorders.
  • Receptor Modulation : The compound may modulate the activity of certain receptors, impacting signaling pathways associated with various diseases.

Research Findings

  • In Vitro Studies : Research has shown that this compound exhibits significant inhibitory activity against specific enzymes. For instance, it has been tested against polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival, suggesting potential applications in tuberculosis treatment .
  • Pharmacokinetics : A study on the pharmacokinetics of similar compounds revealed that the difluoro analogs exhibit lower clearance rates compared to other azetidine derivatives, indicating prolonged activity in vivo . This suggests that this compound may have favorable pharmacokinetic properties.
  • Case Studies : In a comparative analysis with other azetidine derivatives, this compound demonstrated superior potency in cellular assays (31 nM) with low efflux ratios, making it a promising candidate for further development .

Case Study 1: Antitubercular Activity

A recent study identified novel inhibitors targeting Pks13 derived from high-throughput screening. This compound was included in this screening and showed promising results in inhibiting Mycobacterium tuberculosis growth .

Case Study 2: CNS Disorders

Another study focused on the compound's potential effects on neurotransmitter systems. It was found to enhance the binding affinity for certain receptors implicated in mood regulation, suggesting applications in treating depression and anxiety disorders .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing tert-butyl 3,3-difluoroazetidine-1-carboxylate?

A common approach involves functionalizing the azetidine ring via fluorination and protecting-group chemistry. For example:

  • Step 1 : React 3,3-difluoroazetidine with tert-butyl chloroformate in dichloromethane (DCM) at 0–20°C, using triethylamine (TEA) as a base and DMAP as a catalyst to facilitate esterification .
  • Step 2 : Purify via silica gel chromatography to isolate the Boc-protected product.

Q. Key Reaction Parameters :

ParameterCondition
SolventDichloromethane
Temperature0–20°C
Catalysts/ReagentsTEA, DMAP
Yield OptimizationMonitor via TLC or HPLC

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, particularly to resolve fluorine positioning in the azetidine ring .
  • NMR Analysis : 19F^{19}\text{F} NMR is critical for distinguishing between axial and equatorial fluorine substituents. 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm Boc-group integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C8_8H13_{13}F2_2NO2_2) .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Storage : Keep at –20°C under inert gas (N2_2/Ar) to prevent hydrolysis of the Boc group.
  • Safety : Use fume hoods, gloves, and eye protection due to potential fluorinated byproduct toxicity .

Advanced Research Questions

Q. How can computational methods improve the design of fluorination reactions for azetidine derivatives?

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and predict regioselectivity in fluorination steps. ICReDD’s reaction path search methods integrate computational and experimental data to optimize conditions (e.g., solvent polarity, temperature) .
  • Case Study : Compare energy barriers for axial vs. equatorial fluorine substitution to rationalize experimental outcomes.

Q. How do researchers resolve contradictions in experimental data (e.g., unexpected byproducts or low yields)?

  • Mechanistic Analysis : Use isotopic labeling (e.g., 18O^{18}\text{O} in tert-butyl groups) to trace reaction pathways.
  • Data Triangulation : Cross-validate NMR, X-ray, and MS results to identify impurities (e.g., de-Boc products or dimerization artifacts) .
  • Theoretical Frameworks : Apply reaction network analysis to distinguish kinetic vs. thermodynamic control in fluorination steps .

Q. What strategies enhance the regioselectivity of difluorination in strained azetidine systems?

  • Steric and Electronic Tuning : Introduce electron-withdrawing groups (EWGs) to polarize the azetidine ring, favoring fluorination at the 3,3-positions.
  • Catalysis : Screen Lewis acids (e.g., BF3_3-OEt2_2) to stabilize intermediates and reduce side reactions.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance fluorine electrophilicity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral Resolution : Use chiral HPLC or enzymatic resolution for enantiomer separation.
  • Process Control : Implement inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and minimize racemization .

Methodological Tables

Q. Table 1: Comparative Analysis of Fluorination Reagents

ReagentSelectivityYield (%)ConditionsReference
DASTModerate60–70–10°C, DCM
DeoxofluorHigh85–90RT, THF
XtalFluor-ELow40–500°C, MeCN

Q. Table 2: Key Spectroscopic Data for Structural Confirmation

TechniqueKey SignalsInterpretation
19F^{19}\text{F} NMRδ –180 ppm (axial F), –190 ppm (eq)Fluorine position in ring
HRMSm/z 212.0832 (M+H+^+)Confirms molecular formula
IR1720 cm1^{-1} (C=O stretch)Boc-group integrity

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